

# Application Notes and Protocols: FE 203799 in Combination with Parenteral Nutrition Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FE 203799**

Cat. No.: **B612742**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FE 203799**, also known as apraglutide and glepaglutide, is a long-acting glucagon-like peptide-2 (GLP-2) analogue under investigation for the treatment of Short Bowel Syndrome (SBS). SBS is a malabsorptive state often requiring parenteral nutrition (PN) to maintain fluid and nutrient balance. As a GLP-2 analogue, **FE 203799** aims to enhance intestinal absorption, thereby reducing the dependency on parenteral support. These application notes provide a summary of key findings and detailed protocols from preclinical and clinical studies investigating **FE 203799** in combination with parenteral nutrition.

## Mechanism of Action

**FE 203799** is a potent and selective agonist for the GLP-2 receptor.<sup>[1]</sup> The binding of **FE 203799** to the GLP-2 receptor, which is expressed on enteroendocrine cells and enteric neurons, activates downstream signaling pathways. This activation leads to the stimulation of intestinal growth, enhancement of villus height, and an increase in crypt cell proliferation, ultimately improving the intestine's absorptive capacity.<sup>[2]</sup>

## Data Presentation

### Preclinical Efficacy of FE 203799 (Apraglutide) in a Neonatal Piglet Model of SBS

| Parameter                  | Saline Control<br>(n=10) | FE 203799 (5<br>mg/kg) (n=8) | P-value   |
|----------------------------|--------------------------|------------------------------|-----------|
| Fecal Fat Loss             | Higher                   | Lower                        | P = 0.043 |
| Fecal Energy Loss          | Higher                   | Lower                        | P = 0.043 |
| Small Intestinal<br>Length | Shorter                  | Longer                       | P = 0.001 |
| Small Intestinal<br>Weight | Lighter                  | Heavier                      | P = 0.004 |
| Villus Height              | Shorter                  | Longer                       | P = 0.027 |
| Crypt Depth                | Shallower                | Deeper                       | P = 0.054 |

Data from a study in a neonatal piglet model of SBS with 75% intestinal resection.[\[3\]](#)[\[4\]](#)

## Clinical Efficacy of FE 203799 (Glepaglutide) in Adult Patients with SBS (Phase III EASE 1 Trial)

| Outcome                                                                | Placebo      | Glepaglutide 10 mg<br>(Once Weekly) | Glepaglutide 10 mg<br>(Twice Weekly)     |
|------------------------------------------------------------------------|--------------|-------------------------------------|------------------------------------------|
| <hr/>                                                                  |              |                                     |                                          |
| Primary Endpoint                                                       |              |                                     |                                          |
| <hr/>                                                                  |              |                                     |                                          |
| Mean Change in<br>Weekly PS Volume<br>from Baseline to<br>Week 24      | -2.85 L/week | -3.13 L/week                        | -5.13 L/week (P =<br>0.0039 vs. Placebo) |
| <hr/>                                                                  |              |                                     |                                          |
| Key Secondary<br>Endpoints                                             |              |                                     |                                          |
| <hr/>                                                                  |              |                                     |                                          |
| Clinical Response<br>(≥20% PS volume<br>reduction at weeks 20<br>& 24) | 38.9%        | Not Statistically<br>Significant    | 65.7% (P = 0.0243 vs.<br>Placebo)        |
| <hr/>                                                                  |              |                                     |                                          |
| Reduction in PS Days<br>(≥1 day/week at week<br>24)                    | 19.4%        | Not Statistically<br>Significant    | 51.4% (P = 0.0043 vs.<br>Placebo)        |
| <hr/>                                                                  |              |                                     |                                          |
| Enteral Autonomy<br>(Complete PS<br>Weaning)                           | 0%           | Not Statistically<br>Significant    | 14% (5 patients)                         |
| <hr/>                                                                  |              |                                     |                                          |

Data from the Phase III, randomized, double-blind, placebo-controlled EASE 1 trial (NCT03690206) in 106 adult patients with SBS requiring parenteral support.[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Clinical Efficacy of FE 203799 (Apraglutide) in Adult Patients with SBS-IF and Colon-in-Continuity (Phase II Trial)

| Outcome                         | Baseline (n=9) | Week 52 (n=9) | P-value    |
|---------------------------------|----------------|---------------|------------|
| Mean Weekly PS Volume           | 9,919 mL       | 5,217 mL      | P = 0.0004 |
| Mean Weekly PS Energy Content   | 7,938 kcal     | 4,428 kcal    | P = 0.0006 |
| Additional Days Off PS per Week | -              | 2.1 days      | -          |

Data from a 52-week, open-label, multicenter Phase II study of apaglutide 5 mg administered subcutaneously once weekly.

## Experimental Protocols

### Preclinical Study: Neonatal Piglet Model of Short Bowel Syndrome

Objective: To evaluate the effect of **FE 203799** (apaglutide) on intestinal adaptation in a neonatal piglet model of SBS.

Animal Model: Neonatal Duroc piglets, 2-5 days old.

Surgical Procedure:

- Anesthetize the piglets.
- Perform a 75% intestinal resection with a jejunocolic anastomosis.
- Piglets are pair-fed with both parenteral and enteral nutrition post-surgery.

Treatment Groups:

- Control: Saline injections.
- **FE 203799**: 5 mg/kg administered subcutaneously on day 0 and day 4 post-surgery.

Data Collection:

- Day 6: Collect 24-hour fecal samples for nutrient analysis.
- Day 7: Euthanize the piglets and measure small intestinal length and weight. Collect tissue for histological analysis (villus height and crypt depth).

Key Findings: **FE 203799** treatment resulted in enhanced intestinal adaptation, including increased intestinal length and weight, longer villi, and deeper crypts, along with reduced fecal fat and energy losses.[\[3\]](#)[\[4\]](#)

## Clinical Trial: Phase III EASE 1 (NCT03690206)

Objective: To evaluate the efficacy and safety of glepaglutide in reducing parenteral support volume in adult patients with SBS.

Study Design: International, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Population: Adult patients with a diagnosis of SBS (remaining small bowel < 200 cm) who require parenteral support at least 3 days per week and are stable on their PS regimen.

Inclusion Criteria (Abbreviated):

- Informed consent obtained.
- Diagnosis of SBS with < 200 cm of remaining small bowel in continuity.
- Requirement for parenteral support at least 3 times per week.
- Stable parenteral support volume for at least 2 weeks prior to the study.
- For patients with a remnant colon, a documented colonoscopy with no safety concerns.

Exclusion Criteria (Abbreviated):

- Planned restorative surgery during the trial period.
- History of colon cancer or other cancers unless disease-free for at least 5 years.
- Severe renal or hepatic impairment.

- Use of GLP-1, GLP-2, or somatostatin analogues within 3 months prior to screening.
- Unstable systemic immunosuppressive or biological therapy.

Treatment Arms (24 weeks):

- Glepaglutide 10 mg subcutaneously twice weekly.
- Glepaglutide 10 mg subcutaneously once weekly.
- Placebo.

Primary Endpoint: Change in weekly parenteral support volume from baseline to week 24.

Method for PS Volume Reduction: Parenteral support volume was reduced if the mean urine volume over a 48-hour balance period exceeded baseline values by more than 10%.[\[6\]](#)

Secondary Endpoints:

- Proportion of patients achieving a clinical response ( $\geq 20\%$  reduction in PS volume from baseline to weeks 20 and 24).
- Proportion of patients achieving a reduction in the number of days on parenteral support of at least one day per week from baseline to week 24.
- Achievement of enteral autonomy (complete weaning off parenteral support).
- Patient Global Impression of Change (PGIC).

## Protocol: Metabolic Balance Studies

Objective: To quantitatively assess intestinal absorption of fluids, electrolytes, and energy.

General Procedure:

- Admission: Patients are admitted to a clinical research facility.
- Dietary and Fluid Intake: Patients are placed on a fixed diet and fluid intake for a specified period (e.g., 72-96 hours). All oral intake is meticulously recorded.

- Parenteral Support: The volume and composition of parenteral support are kept constant and recorded.
- Output Collection: All fecal and urinary output is collected over the balance period (e.g., 72 hours).
- Analysis:
  - The volume and weight of fecal and urinary output are measured.
  - The energy and nutrient content of the diet, parenteral support, and fecal output are analyzed (e.g., by bomb calorimetry for energy).
  - Intestinal absorption is calculated as the difference between intake (oral and parenteral) and fecal output.

#### Key Parameters Measured:

- Wet weight absorption ( g/day ).
- Energy absorption (kJ/day or kcal/day).
- Macronutrient and electrolyte absorption (e.g., sodium, potassium).

## Visualizations



[Click to download full resolution via product page](#)

Caption: GLP-2 Receptor Signaling Pathway.



[Click to download full resolution via product page](#)

Caption: EASE 1 Phase III Clinical Trial Workflow.



[Click to download full resolution via product page](#)

Caption: Logical Flow of **FE 203799** Treatment Effect.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. espghan.org [espghan.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repeated Metabolic Balance Studies in Patients With Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: FE 203799 in Combination with Parenteral Nutrition Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612742#fe-203799-in-combination-with-parenteral-nutrition-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)